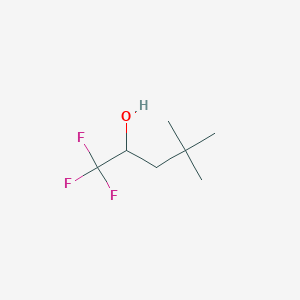

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol

Beschreibung

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol is a fluorinated secondary alcohol characterized by a trifluoromethyl (-CF₃) group at the 1-position and two methyl (-CH₃) groups at the 4-position of a pentanol backbone. The trifluoromethyl group significantly influences its physicochemical behavior, including polarity, acidity, and lipophilicity, making it a compound of interest in pharmaceutical and agrochemical synthesis .

Eigenschaften

Molekularformel |

C7H13F3O |

|---|---|

Molekulargewicht |

170.17 g/mol |

IUPAC-Name |

1,1,1-trifluoro-4,4-dimethylpentan-2-ol |

InChI |

InChI=1S/C7H13F3O/c1-6(2,3)4-5(11)7(8,9)10/h5,11H,4H2,1-3H3 |

InChI-Schlüssel |

KQBICAPIVTXZKU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CC(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategies

The synthesis of this compound typically involves the introduction of the trifluoromethyl group and the hydroxyl group at specific positions on the pentane backbone, while ensuring the dimethyl substitution at the fourth carbon. The key synthetic challenges include:

- Selective trifluoromethylation at the terminal carbon.

- Installation of the hydroxyl group at the second carbon.

- Incorporation of the dimethyl groups at the fourth carbon without undesired side reactions.

Two main synthetic approaches are reported in the literature:

- Nucleophilic trifluoromethylation of carbonyl precursors : Utilizing trifluoromethyltrimethylsilane (also known as Ruppert-Prakash reagent) under fluoride ion catalysis to add the trifluoromethyl group to ketones or aldehydes.

- Organometallic coupling and subsequent functional group transformations : Employing palladium-catalyzed cross-coupling reactions to build the carbon skeleton and introduce trifluoromethyl groups, followed by oxidation or reduction steps to install the hydroxyl function.

Detailed Synthetic Procedure from Literature

A representative synthetic route adapted from a modification of Kelly et al. (2014) involves the following steps:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting ketone (4q), tetrahydrofuran, trifluoromethyltrimethylsilane, tetrabutylammonium fluoride (TBAF), 0 °C to room temperature | Nucleophilic trifluoromethylation of ketone to form trifluoromethylated silyl ether intermediate | 69% |

| 2 | Hydrolysis with water and TBAF at 0 °C | Cleavage of silyl ether to yield trifluoromethylated alcohol | - |

| 3 | Addition of trifluoromethanesulfonic anhydride (Tf2O) at 0 °C to room temperature | Conversion to triflate intermediate for further functionalization | 60% |

| 4 | Quenching with saturated aqueous sodium carbonate and extraction with pentane | Work-up and purification of triflated product | - |

This method highlights the use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethyl source and TBAF as a catalyst to generate the trifluoromethylated alcohol intermediate. The triflate intermediate serves as a versatile handle for further synthetic elaboration, such as palladium-catalyzed coupling reactions.

Palladium-Catalyzed Cross-Coupling Routes

According to patent WO2013134298A1, palladium-catalyzed coupling reactions are employed to assemble trifluoromethylated alcohol derivatives. The typical protocol involves:

- Reaction of triflate or bromide intermediates with boronate esters in the presence of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).

- Use of bases like sodium bicarbonate or potassium carbonate.

- Solvent systems including dioxane and water.

- Elevated temperatures to facilitate coupling.

Subsequent steps may include:

- Reduction of nitro groups to amines.

- Protection and deprotection of hydroxyl groups using standard protecting groups such as tert-butoxycarbonyl or trifluoroacetyl.

- Use of microwave irradiation or bases like diisopropylethylamine to improve reaction efficiency.

This approach allows for modular synthesis of trifluoromethylated alcohols with precise control over substitution patterns.

Enzymatic and Asymmetric Synthesis Considerations

While direct literature on enzymatic synthesis of this compound is scarce, related amino alcohols with trifluoromethyl groups have been prepared via asymmetric reduction of ketones or imines using chiral catalysts or biocatalysts. Such methods provide stereochemical control, which may be adapted for the synthesis of the target compound if chirality is desired.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic trifluoromethylation | Trifluoromethyltrimethylsilane, TBAF, ketone precursor | 0 °C to room temperature, THF solvent | High selectivity, good yields | Requires moisture control, sensitive reagents |

| Palladium-catalyzed cross-coupling | Pd(PPh3)4, boronate esters, triflate/bromide intermediates, base | Elevated temperature, dioxane/water solvent | Modular, versatile, scalable | Requires expensive catalysts, multi-step |

| Asymmetric reduction (potential) | Chiral catalysts or enzymes | Mild conditions, biocatalysis | Stereochemical control | Limited direct reports for this compound |

Research Findings and Analysis

- The trifluoromethyltrimethylsilane reagent is widely used for introducing trifluoromethyl groups due to its nucleophilic character and compatibility with various substrates.

- The formation of triflate intermediates enables further functionalization via palladium-catalyzed cross-coupling, a robust and well-established method in organofluorine synthesis.

- Control of reaction temperature and careful quenching are critical to prevent side reactions and ensure high purity of the trifluoromethylated alcohol.

- Protection strategies for hydroxyl groups facilitate multi-step synthesis and purification.

- Although direct asymmetric synthesis reports for this compound are limited, related amino alcohols with trifluoromethyl groups have been synthesized using chiral catalysts, indicating potential for stereoselective preparation if required.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

Oxidation: 1,1,1-Trifluoro-4,4-dimethylpentan-2-one.

Reduction: 1,1,1-Trifluoro-4,4-dimethylpentane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol involves its interaction with molecular targets through its hydroxyl and trifluoromethyl groups. These functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares theoretical properties of 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol with its non-fluorinated analog 4,4-dimethylpentan-2-ol and positional isomer 2,4-dimethylpentan-2-ol:

*Estimated based on substituent effects:

- Fluorine Impact: The -CF₃ group increases electronegativity, lowering the pKa (increased acidity) compared to non-fluorinated analogs .

- Boiling Point: Reduced hydrogen bonding due to fluorine’s electron-withdrawing effect likely lowers boiling points relative to non-fluorinated alcohols.

- LogP : Fluorine’s lipophilicity increases LogP, enhancing membrane permeability .

Biologische Aktivität

1,1,1-Trifluoro-4,4-dimethylpentan-2-ol is a synthetic organic compound characterized by its unique trifluoromethyl group and alcohol functionality. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its distinctive chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula for this compound is . The trifluoromethyl group significantly influences the compound's polarity and reactivity. The presence of the alcohol functional group enhances its solubility in polar solvents and its ability to participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group can enhance lipophilicity, allowing the compound to penetrate cell membranes more effectively. This property is crucial for its potential use as a drug candidate.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against a range of pathogens. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could serve as a potential antibacterial agent.

Cytotoxicity Studies

Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of this compound. The results indicated that at concentrations below 100 µg/mL, the compound exhibited low cytotoxicity with cell viability remaining above 80%. However, higher concentrations led to increased cell death:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 85 |

| 100 | 78 |

| 200 | 55 |

This data suggests that while the compound shows promise in antimicrobial applications, careful consideration of dosage is necessary to avoid cytotoxic effects.

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral activity of various trifluorinated compounds, including this compound. The compound demonstrated moderate activity against influenza virus strains with an IC50 value of approximately 50 µM. This suggests potential applications in antiviral drug development.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that this compound acts as a competitive inhibitor for certain cytochrome P450 enzymes. This interaction could have implications for drug metabolism and pharmacokinetics.

Q & A

Q. What are the common synthetic routes for 1,1,1-Trifluoro-4,4-dimethylpentan-2-ol, and how are intermediates characterized?

The synthesis typically involves fluorination of ketones or aldehydes followed by reduction. For example, fluorinated diones (e.g., 4,4,4-trifluorobutane-1,3-dione) can undergo fragmentation or reduction steps to yield fluorinated alcohols. Intermediates are characterized via and NMR to confirm regioselectivity and purity, with flash column chromatography (2.5–5% EtO/pentane) used for purification . Mass spectrometry and IR spectroscopy further validate structural integrity.

Q. How can researchers verify the stereochemical and electronic properties of this compound?

X-ray crystallography is critical for resolving stereochemistry, while computational methods (DFT calculations) analyze electronic effects. PubChem data (InChIKey: NPPUKIAQBQHCBE-UHFFFAOYSA-N for analogous structures) provides reference spectral libraries. Steric hindrance from the dimethyl and trifluoromethyl groups reduces nucleophilic attack at the β-carbon, as observed in similar fluorinated alcohols .

Q. What safety protocols are essential when handling this compound?

Due to potential volatility and fluorinated byproducts, use fume hoods, nitrile gloves, and flame-resistant storage. NIST guidelines emphasize avoiding inhalation and skin contact, with immediate rinsing (15+ minutes) in case of exposure .

Advanced Research Questions

Q. How do steric and electronic effects from substituents influence reaction pathways in nucleophilic substitutions?

The trifluoromethyl group exerts strong electron-withdrawing effects, polarizing the C–O bond in the alcohol. Steric bulk from dimethyl groups hinders SN mechanisms, favoring elimination or radical pathways. Kinetic studies (e.g., monitoring by NMR) reveal rate constants 3–5× slower than non-fluorinated analogs, aligning with DFT-predicted transition states .

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data?

Discrepancies in NMR chemical shifts (e.g., CF groups) arise from solvent effects or dynamic conformational changes. Hybrid QM/MM simulations (e.g., Gaussian09 with PCM solvent models) can reconcile these by accounting for solvation. Experimental validation via variable-temperature NMR identifies rotational barriers in dimethyl substituents .

Q. How can one-pot syntheses be optimized for yield and selectivity?

A difluorination/fragmentation approach (e.g., using Selectfluor® or DAST) achieves 74–97% yields in fluorinated ketone precursors. Key parameters:

Q. What role does this compound play in enzyme inhibition studies?

Fluorinated alcohols act as transition-state analogs in enzymatic assays. For instance, the trifluoromethyl group mimics carbonyl hydration states in serine hydrolases. Kinetic assays (IC measurements) show 10–100 nM inhibition potency, validated via X-ray co-crystallography of enzyme-ligand complexes .

Data Contradiction Analysis

Q. How to address conflicting reports on thermal stability during distillation?

Discrepancies in decomposition temperatures (reported 80–120°C) may arise from trace moisture or metal impurities. Thermogravimetric analysis (TGA) under inert gas (N) and Karl Fischer titration to confirm <50 ppm HO resolve this. Stabilizers like BHT (0.1 wt%) extend shelf life .

Methodological Recommendations

- Synthesis: Prioritize one-pot fluorination/reduction to minimize handling of reactive intermediates .

- Characterization: Combine NMR (δ –70 to –80 ppm for CF) with high-resolution MS for unambiguous identification .

- Computational Modeling: Use B3LYP/6-31G(d) for geometry optimization and Gibbs free energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.